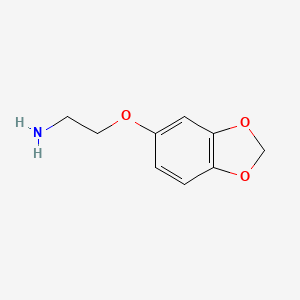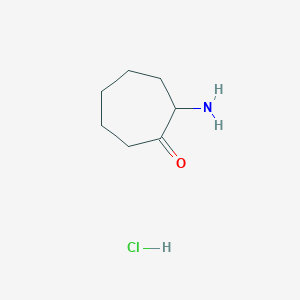
3-(3-Bromophenyl)-4H-1,2,4-triazole
描述
3-(3-Bromophenyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group.
未来方向
作用机制
Target of Action
Similar compounds have been known to target enzymes like enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
It’s likely that the compound interacts with its target through the bromophenyl group, which is known to be reactive and can form bonds with various biological targets .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo phase-i of demethylation, dehydrogenation, and epoxidation, and phase ii of glucuronide and sulfate metabolites . The maximum concentration Cmax reached 1.00 ± 0.45 h after oral administration .
Result of Action
Similar compounds have been shown to have significant anticancer activity against a few cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-Bromophenyl)-4H-1,2,4-triazole. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and reactivity .
生化分析
Biochemical Properties
3-(3-Bromophenyl)-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, such as protein kinases and transcription factors, leading to changes in gene expression profiles . Furthermore, it has been reported to impact cellular metabolism by altering the activity of metabolic enzymes and the production of reactive oxygen species (ROS). These cellular effects are critical for understanding the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to downstream effects on cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under specific conditions, such as exposure to light or extreme pH . Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that low doses of this compound can have beneficial effects, such as modulating enzyme activity and reducing oxidative stress . Higher doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit key enzymes in glycolytic and mitochondrial pathways, thereby affecting cellular energy production and metabolic flux . Additionally, it can influence the levels of specific metabolites, such as lactate and NADH, which are critical for maintaining cellular homeostasis. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, leading to its accumulation in specific cellular compartments . Additionally, binding to intracellular proteins can influence its localization and distribution within cells. These transport and distribution mechanisms are vital for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to specific organelles, where it exerts its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 3-(3-Bromophenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various substituents.
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize the triazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a wide range of substituted triazoles with different functional groups .
科学研究应用
3-(3-Bromophenyl)-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
相似化合物的比较
3-(3-Bromophenyl)-1,2,4-triazine: Another heterocyclic compound with similar structural features but different reactivity and applications.
3-Bromophenylboronic Acid: Used in similar substitution reactions but lacks the triazole ring.
Uniqueness: 3-(3-Bromophenyl)-4H-1,2,4-triazole is unique due to its combination of a bromophenyl group and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both synthetic chemistry and medicinal research.
属性
IUPAC Name |
5-(3-bromophenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMLGQRBZYTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499195 | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342617-08-7 | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342617-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
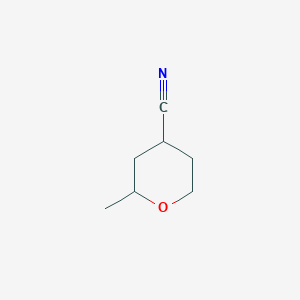
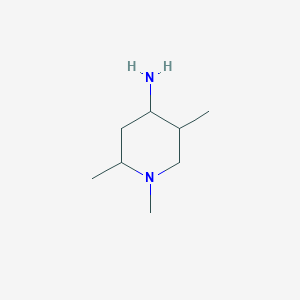
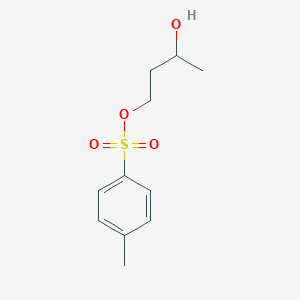
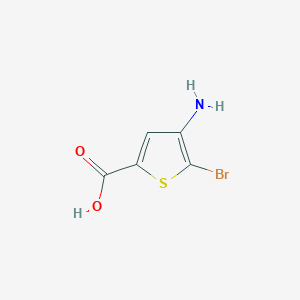
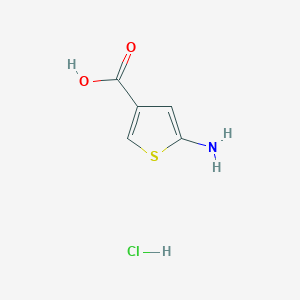
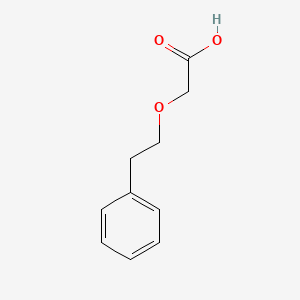
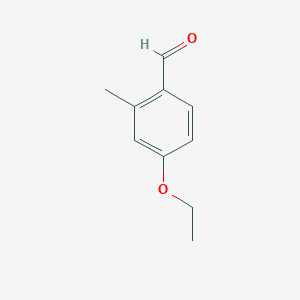
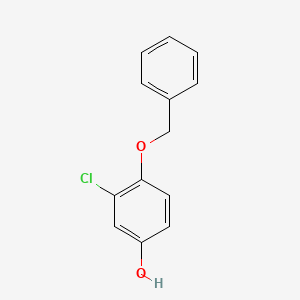
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
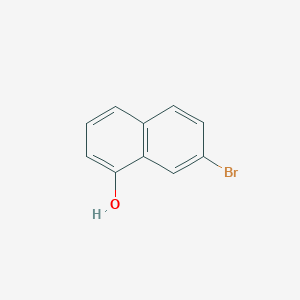
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
